N-(cyclohexylmethyl)-1-phenylethanamine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABCGJJMSQRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394164 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356540-15-3 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N-(cyclohexylmethyl)-1-phenylethanamine
An In-depth Technical Guide to the Physicochemical Properties of N-(cyclohexylmethyl)-1-phenylethanamine
Introduction
This compound is a secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Structurally, it integrates a phenethylamine core, known for its presence in a wide range of neuroactive compounds, with a cyclohexylmethyl substituent on the nitrogen atom. This unique combination of a rigid aromatic ring, a flexible cycloaliphatic group, and a basic nitrogen center imparts specific physicochemical characteristics that are crucial for its application.
Understanding these properties—such as basicity (pKa), lipophilicity (LogP), and solubility—is paramount for professionals in drug development and chemical research. These parameters govern the molecule's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the key , details the experimental methodologies for their determination, and offers insights into their implications for research and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a chiral secondary amine. The information presented here pertains to the racemic mixture unless otherwise specified.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₅H₂₃N | [2] |
| Molecular Weight | 217.35 g/mol | [2] |
| CAS Number | 356540-15-3 (Free Base) | [2] |
| 1048640-59-0 (Hydrochloride Salt) | [1] | |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2CCCCC2 | [2] |
| InChIKey | UHABCGJJMSQRRP-UHFFFAOYSA-N | [2] |
The structure consists of a 1-phenylethyl group attached to the nitrogen atom of a cyclohexylmethanamine. The presence of both aromatic and aliphatic cyclic systems makes it a molecule with significant steric bulk and lipophilicity.
Core Physicochemical Properties
The utility of a molecule in drug discovery and materials science is heavily dictated by its physical and chemical properties. This section details the most critical of these for this compound.
| Property | Value / Expected Behavior | Significance |
| XLogP3 (Lipophilicity) | 4.1 | High lipophilicity suggests good membrane permeability but potentially low aqueous solubility. |
| pKa (Basicity) | Not experimentally determined; expected for a secondary amine. | Governs ionization state, aqueous solubility, and potential for ionic interactions with biological targets. |
| Aqueous Solubility | Predicted to be low. | Affects bioavailability and formulation options. Solubility increases in acidic pH due to salt formation. |
| Organic Solvent Solubility | Predicted to be high in common organic solvents (e.g., ethanol, DMSO, ether). | Important for synthetic procedures, purification, and formulation in non-aqueous vehicles.[3][4] |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical factor in predicting the absorption and distribution of a drug candidate. A higher LogP value indicates greater solubility in lipids and, consequently, a greater ability to permeate biological membranes.
For this compound, the computationally predicted XLogP3 value is 4.1 .[2] This relatively high value is attributed to the substantial non-polar surface area contributed by the phenyl and cyclohexyl rings. The cyclohexylmethyl group, in particular, enhances lipophilicity more than a comparable benzyl group would, due to its fully aliphatic and flexible nature.[1] This property is a double-edged sword in drug design; while it promotes membrane crossing, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target binding.
Basicity (pKa)
As a secondary amine, this compound is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[5] The basicity, quantified by the pKa of its conjugate acid, is one of its most important chemical properties. The pKa value determines the degree of ionization at a given pH, which profoundly impacts solubility, receptor binding, and oral absorption.[6]
While no experimental pKa value is published for this specific molecule, it can be precisely determined using potentiometric titration. This technique is considered the gold standard for pKa determination due to its accuracy and reliability.[7]
This protocol outlines the steps to determine the pKa of the conjugate acid of this compound.
-
Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[8] If aqueous solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, though this will yield an apparent pKa (pKa*).
-
Titrant Preparation : Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
Titration Setup : Place the amine solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration Execution : Add the HCl titrant to the amine solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.[7]
-
Data Analysis : Plot the recorded pH values against the volume of HCl added. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the inflection point of the curve. The data can be fitted to the Henderson-Hasselbalch equation for a precise determination.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
The solubility of a compound dictates its suitability for various applications, from chemical synthesis to pharmaceutical formulation.
-
Aqueous Solubility : Due to its high molecular weight and large hydrophobic structure, this compound is expected to have low solubility in neutral water.[3] The amine group can form hydrogen bonds with water, but the large hydrocarbon portion dominates, making the molecule hydrophobic.[3]
-
pH-Dependent Solubility : As a base, its aqueous solubility is highly pH-dependent. In acidic solutions (pH < pKa), the amine nitrogen becomes protonated to form an ammonium salt.[9][10] This salt is an ionic species and is significantly more water-soluble than the neutral free base. This principle is widely used in drug formulation to create soluble hydrochloride salts of basic drugs.
-
Organic Solubility : The compound is expected to be readily soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.[3][4] This is due to the favorable van der Waals interactions between the molecule's hydrocarbon regions and the non-polar solvents.
A straightforward protocol can establish a qualitative solubility profile.
-
Setup : Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, ethyl acetate).
-
Addition : Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each test tube.
-
Observation : Vigorously stir or vortex each tube for 1-2 minutes.
-
Analysis : Visually inspect each tube for undissolved solid. Classify as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all solid remains). Note any color changes or reactions.[9]
Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information.
Caption: A generalized workflow for the synthesis and structural confirmation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the compound's elemental composition. It provides a highly accurate mass measurement, which should match the calculated exact mass of the molecular ion ([M+H]⁺ for the protonated free base).[1] Further analysis by tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the phenethylamine skeleton, which is useful for structural elucidation and identification in complex mixtures.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
-
¹H NMR : The proton NMR spectrum would be complex but highly informative. It would show distinct signals for the aromatic protons of the phenyl ring, the methine and methyl protons of the ethyl group, the methylene bridge protons, and the various protons of the cyclohexyl ring.[1] The N-H proton would appear as a broad singlet.
-
¹³C NMR : The carbon NMR spectrum would confirm the presence of the 15 carbon atoms in their unique chemical environments, including the distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and cyclohexylmethyl groups.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
-
~3300-3400 cm⁻¹ : A weak to medium band corresponding to the N-H stretch of the secondary amine.
-
~3000-3100 cm⁻¹ : C-H stretching vibrations for the aromatic ring.
-
~2850-2950 cm⁻¹ : Strong bands for the C-H stretching of the aliphatic (cyclohexyl and ethyl) groups.
-
~1600, ~1490 cm⁻¹ : C=C stretching vibrations characteristic of the phenyl ring.[13]
Conclusion
This compound is a secondary amine with a distinct set of physicochemical properties defined by its hybrid structure. Its high lipophilicity (XLogP3 ≈ 4.1) suggests excellent potential for crossing biological membranes, a key attribute for CNS-targeted agents. Its basicity, while not experimentally reported, is a critical parameter that can be reliably determined via potentiometric titration and is fundamental to its aqueous solubility and biological interactions. The compound's low solubility in neutral water but enhanced solubility in acidic media is a classic characteristic of basic amines and a key consideration for formulation. A comprehensive spectroscopic analysis using MS, NMR, and IR is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize and characterize this compound in their scientific endeavors.
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An In-depth Technical Guide to the Thermodynamic Solubility of N-(cyclohexylmethyl)-1-phenylethanamine in Organic Solvents
Abstract
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties and manufacturability. This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of N-(cyclohexylmethyl)-1-phenylethanamine, a secondary amine with a complex structure featuring both polar and non-polar moieties.[1] We delve into the fundamental principles governing solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, this document explores the theoretical interplay of intermolecular forces between the solute and various organic solvents, offering predictive insights into its solubility behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of solubility for compounds of this class.
Introduction: The Criticality of Solubility
This compound is a secondary amine featuring a phenethylamine backbone substituted with a cyclohexylmethyl group.[1] Its structural motifs are common in medicinal chemistry, where such compounds are often investigated for their potential effects on neurotransmitter systems.[1] For any such candidate to progress through the development pipeline, a thorough understanding of its physical properties is paramount.
Thermodynamic solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium, is a cornerstone of this understanding.[2][3] It is the "gold standard" for solubility measurement, distinct from kinetic solubility which is often used in high-throughput screening.[4][5] An accurate determination of thermodynamic solubility is essential for:
-
Formulation Development: Guiding the selection of appropriate solvent systems for liquid dosage forms or for crystallization processes.
-
Biopharmaceutical Classification: Establishing the Biopharmaceutics Classification System (BCS) category of a drug, which informs bioavailability and bioequivalence study requirements.[6]
-
Process Chemistry: Optimizing reaction conditions and purification strategies where the compound is a reactant or product.
-
Predicting In Vivo Behavior: Providing a baseline for understanding how a drug will dissolve in physiological fluids, a prerequisite for absorption.[5]
This guide provides the theoretical and practical tools necessary to accurately measure and interpret the thermodynamic solubility of this compound in a range of relevant organic solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol_).
ΔG_sol_ = ΔH_sol_ - TΔS_sol_
Where:
-
ΔG_sol_ is the Gibbs free energy of solution. A negative value indicates a spontaneous process (dissolution).
-
ΔH_sol_ is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
ΔS_sol_ is the entropy of solution, which is typically positive as the dissolved state is more disordered than the crystalline solid state.
-
T is the absolute temperature.
For a molecule like this compound, the enthalpy term (ΔH_sol_) is a complex interplay of forces:
-
Lattice Energy (Solute-Solute): The energy required to break the bonds holding the molecules together in the crystal lattice.
-
Cavitation Energy (Solvent-Solvent): The energy needed to create a space in the solvent to accommodate the solute molecule.
-
Solvation Energy (Solute-Solvent): The energy released when the solute molecule forms new interactions with the solvent molecules.
Dissolution is favored when the energy released during solvation is sufficient to overcome the lattice and cavitation energies.
Predictive Analysis of Solubility Based on Molecular Structure
The structure of this compound (Molecular Weight: 217.35 g/mol [7]) dictates its interaction potential.
-
Non-polar Regions: The phenyl ring and the cyclohexyl group are large, hydrophobic moieties. These regions will interact favorably with non-polar or moderately polar solvents through van der Waals forces.
-
Polar Region: The secondary amine group (-NH-) provides a site for hydrogen bonding. As a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair), it can interact strongly with polar protic and aprotic solvents.[8][9]
Based on the principle of "like dissolves like," we can predict solubility trends across different solvent classes.
| Solvent Class | Example Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility Trend for this compound |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | High. The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. The alkyl chains can interact with the non-polar parts of the solute. |
| Polar Aprotic | Acetonitrile, DMSO | Dipole-dipole, hydrogen bond acceptance | Moderate to High. These solvents can accept a hydrogen bond from the N-H group. DMSO is a particularly strong solvent. |
| Non-polar | Hexane, Toluene | Van der Waals / London dispersion forces | Low to Moderate. While the large non-polar regions of the solute will interact favorably, these solvents cannot effectively solvate the polar amine group, limiting overall solubility. |
The following diagram illustrates the key intermolecular forces at play.
Caption: Intermolecular forces governing solubility.
Experimental Determination: The Shake-Flask Method
The definitive method for determining thermodynamic solubility is the shake-flask technique.[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][10]
Principle
An excess amount of the solid compound is suspended in the solvent of choice. The mixture is agitated at a constant temperature for a prolonged period, allowing the concentration of the dissolved compound to reach a maximum and plateau.[10] Once equilibrium is established, the solid phase is removed, and the concentration of the solute in the clear supernatant is quantified. This concentration is the thermodynamic solubility.[2]
Mandatory Protocol: Shake-Flask Solubility Determination
This protocol is designed as a self-validating system by including multiple time points to confirm the attainment of equilibrium.
Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control[6]
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)[11]
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess of solid this compound to several vials for each solvent. "Excess" means enough solid remains visible at the end of the experiment. A good starting point is ~10-20 mg per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the test solvent to each vial.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200-300 RPM).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[6]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), remove vials for analysis.[10] The purpose of multiple time points is to demonstrate that the measured concentration is stable and equilibrium has been reached.
-
Phase Separation: Allow the vials to stand at the experimental temperature for 30 minutes to let larger particles settle. Then, centrifuge the vials to pellet the remaining solid.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Immediately dilute the clear filtrate with the mobile phase used for HPLC analysis to prevent precipitation. The dilution factor must be accurately recorded.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration.
Confirmation of Equilibrium: Equilibrium is confirmed when the calculated solubility values from at least the last two time points (e.g., 48 and 72 hours) are statistically identical.[12]
Caption: Experimental workflow for the shake-flask method.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved amine.[4][13]
Method Development Considerations:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for separating amine compounds.[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is common. The pH of the buffer can be adjusted to ensure the amine is in a consistent protonation state.[14]
-
Detection: The phenyl group in this compound should provide sufficient UV absorbance for detection (e.g., at 254 nm).[15]
-
Derivatization: For very low concentrations or to enhance sensitivity, pre-column derivatization with reagents like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed, often coupled with fluorescence detection.[13][16]
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.[17]
Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The concentration of the experimental samples is then determined by interpolation from this curve.
Conclusion
Determining the thermodynamic solubility of this compound is a multi-faceted process that integrates theoretical understanding with rigorous experimental execution. By leveraging the principles of intermolecular forces, a predictive framework for solubility in various organic solvents can be established. The gold-standard shake-flask method, when coupled with a validated HPLC quantification protocol, provides the most trustworthy and accurate measure of this critical parameter. The data generated through this comprehensive approach is foundational for informed decision-making in drug formulation, process development, and overall research strategy, ensuring a robust and scientifically sound progression for the compound.
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The Emerging Therapeutic Potential of N-(cyclohexylmethyl)-1-phenylethanamine Derivatives: A Technical Guide
Abstract
The N-(cyclohexylmethyl)-1-phenylethanamine scaffold represents a compelling, yet underexplored, chemical space for therapeutic innovation. As a structural analog to many known psychoactive substances and neurotransmitter modulators, this class of compounds is theoretically primed for interaction with a host of central nervous system (CNS) targets. The core structure, featuring a phenethylamine backbone, is a well-established pharmacophore for engaging monoaminergic systems, while the N-cyclohexylmethyl substituent dramatically influences lipophilicity and steric profile, key determinants of receptor affinity and blood-brain barrier permeability. This technical guide synthesizes current understanding, drawn from analogous compounds, to delineate the theoretical biological activities, structure-activity relationships (SAR), and potential therapeutic applications of these derivatives. Furthermore, we provide detailed, field-proven protocols for the in silico and in vitro evaluation of novel analogs, offering a foundational resource for researchers and drug development professionals dedicated to exploring this promising chemical frontier.
Introduction: The Scientific Rationale
The phenethylamine core is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic CNS-active agents. The addition of an N-cyclohexylmethyl group introduces a bulky, lipophilic moiety that can significantly alter the pharmacological profile compared to simpler N-alkylated phenethylamines. This substitution is hypothesized to enhance membrane permeability and potentially shift receptor binding preferences and functional activity (agonist vs. antagonist) by probing deeper into hydrophobic pockets within receptor binding sites.[1]
While direct, extensive biological data for this compound itself is limited, its structural components strongly suggest a high probability of interaction with neurotransmitter systems.[1] This guide will, therefore, extrapolate from well-documented activities of related phenethylamine and cyclohexylamine derivatives to build a robust theoretical framework for the biological potential of this specific chemical class.
Synthesis and Chemical Space
The generation of a diverse library of derivatives is fundamental to exploring the structure-activity relationships. The primary synthetic route to the this compound core is through reductive amination.[1] This versatile method allows for extensive variation.
Common Synthetic Routes:
-
Reductive Amination: The reaction of 1-phenylethanamine with cyclohexanecarboxaldehyde or cyclohexylmethyl ketone with 1-phenylethanamine in the presence of a reducing agent like sodium cyanoborohydride is a common and efficient method.[1]
-
N-Alkylation: Direct alkylation of 1-phenylethanamine using a cyclohexylmethyl halide (e.g., bromomethylcyclohexane) provides another viable route to the core structure.[1]
These foundational methods allow for the creation of a wide array of derivatives by utilizing substituted phenylethanamines or substituted cyclohexyl moieties, enabling a systematic exploration of the chemical space.
Theoretical Biological Activities and Mechanisms of Action
Based on the core scaffold, the primary theoretical targets for these derivatives are monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors. The N-cyclohexylmethyl group may also confer affinity for other targets, such as NMDA or opioid receptors.
Monoamine Transporter Inhibition
Many phenethylamine derivatives function as reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Dopamine Reuptake Inhibition: The phenethylamine structure is a known pharmacophore for DAT.[2][3] Inhibition of DAT increases synaptic dopamine levels, a mechanism central to the action of stimulants and some antidepressants. It is highly probable that this compound derivatives will exhibit some affinity for DAT.
-
Monoamine Oxidase (MAO) Inhibition: Structurally related phenethylamines have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters.[4] This inhibition would lead to increased synaptic concentrations of monoamines. Derivatives should be screened for this activity, as it can contribute significantly to the overall pharmacological effect.[4]
G-Protein Coupled Receptor (GPCR) Modulation
The structural similarity to catecholamines suggests these derivatives will act as ligands for adrenergic, dopaminergic, and serotonergic GPCRs. The N-substituent often plays a critical role in determining agonist versus antagonist activity and receptor subtype selectivity.
-
Adrenergic and Dopaminergic Receptors: These receptors are the natural targets for phenethylamine-based neurotransmitters.
-
Serotonin (5-HT) Receptors: Certain substituted phenethylamines are potent agonists at 5-HT receptor subtypes, particularly 5-HT2A, which is associated with psychedelic effects.
-
Opioid Receptors: While less common, some N-substituted phenylethylamino analogues have demonstrated affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting a potential role in analgesia.[5]
Ion Channel Modulation
-
NMDA Receptor Antagonism: The combination of a phenyl and a cyclohexyl group is found in antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as phencyclidine (PCP).[6] Some this compound derivatives could potentially act as channel blockers at the NMDA receptor, a mechanism relevant to treatments for neurodegenerative diseases and depression.[7][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of this class is dictated by the interplay of its three main structural components: the phenyl ring , the ethylamine linker , and the N-cyclohexylmethyl group . Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Structural Modification | Predicted Impact on Biological Activity | Rationale |
| Phenyl Ring Substitution | Altered receptor affinity and selectivity. | Substituents (e.g., methoxy, halo-) can modify electronic properties and create new hydrogen bonding or steric interactions with the receptor binding pocket. For example, fluorine's electron-withdrawing nature can reduce the basicity of the amine.[1] |
| Ethylamine Linker Modification | Changes in potency and mechanism (e.g., reuptake inhibitor vs. releasing agent). | Alpha- or beta-methylation can alter metabolic stability and may shift activity towards monoamine release. |
| Cyclohexyl Ring Substitution | Fine-tuning of lipophilicity and receptor fit. | Adding substituents (e.g., methyl, hydroxyl) to the cyclohexane ring can modulate potency and selectivity by probing specific sub-pockets within the binding site.[6] The cyclohexylmethyl group generally enhances lipophilicity, which may improve blood-brain barrier penetration.[1] |
| Stereochemistry | Significant differences in potency and efficacy between enantiomers. | The chiral center at the alpha-carbon of the ethylamine chain means that enantiomers will interact differently with chiral biological targets. Stereospecificity can range dramatically, with one enantiomer being significantly more potent.[7] |
Experimental Validation: Protocols and Workflows
A systematic evaluation of novel derivatives requires a tiered approach, beginning with computational screening and progressing to in vitro functional assays.
Tier 1: In Silico Screening and Computational Modeling
The initial step involves predicting the binding affinity of newly designed derivatives against a panel of CNS targets.
Protocol: Molecular Docking
-
Target Preparation: Obtain crystal structures of key targets (e.g., DAT, µ-opioid receptor, 5-HT2A receptor) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D conformations of the this compound derivatives. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use software (e.g., AutoDock, Glide) to dock each ligand into the defined binding site of the target protein.
-
Scoring and Analysis: Analyze the resulting poses and binding energies. Prioritize compounds with favorable (low) binding energies and interaction patterns consistent with known ligands (e.g., hydrogen bonds, hydrophobic interactions).
Diagram: Computational to In Vitro Screening Workflow
Sources
- 1. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists [mdpi.com]
- 6. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. researchgate.net [researchgate.net]
Comprehensive Guide to the Crystal Structure Analysis of N-(cyclohexylmethyl)-1-phenylethanamine Salts
Topic: Crystal Structure Analysis of N-(cyclohexylmethyl)-1-phenylethanamine Salts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Context
This compound (CAS 356540-15-3 for free base; 1048640-59-0 for HCl salt) is a secondary amine featuring a chiral 1-phenylethyl moiety and a lipophilic cyclohexylmethyl group.[1][2] Structurally, it represents a hybrid between classic chiral resolving agents (like
The crystal structure analysis of its salts is critical for three primary reasons:
-
Absolute Configuration Determination: Verifying the stereochemistry (
or ) of the 1-phenylethyl center, often via anomalous dispersion (if heavy atoms are present) or by using a known chiral counterion. -
Supramolecular Synthon Identification: Understanding how the secondary ammonium cation (
) interacts with anions to form robust hydrogen-bonded networks, which dictates solubility and resolution efficiency. -
Solid-State Characterization: Distinguishing between polymorphs, solvates, or diastereomeric salts during chiral resolution processes.
This guide provides a field-proven workflow for the synthesis, crystallization, and crystallographic refinement of these specific salts.
Experimental Protocol: From Synthesis to Diffraction
Salt Synthesis & Crystal Growth Strategy
The formation of high-quality single crystals requires careful control over the acid-base neutralization and subsequent supersaturation.
Methodology:
-
Stoichiometry: Dissolve 1.0 equivalent of this compound in a polar solvent (Ethanol or Methanol).
-
Acid Addition: Slowly add 1.0 equivalent of the target acid (e.g., Hydrochloric acid, Tartaric acid, or a Benzoic acid derivative) while stirring.
-
Insight: For chiral resolution studies, use 0.5 equivalents of a chiral acid to precipitate the less soluble diastereomer.
-
-
Supersaturation:
-
Technique A (Slow Evaporation): Allow the solvent to evaporate at room temperature (20–25°C) in a vial covered with perforated Parafilm.
-
Technique B (Vapor Diffusion): Place the inner vial containing the salt solution into a larger jar containing a precipitant (e.g., Diethyl ether or Hexane).
-
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Mechanism | Target Outcome | Notes |
| Ethanol / Water (9:1) | Slow Evaporation | Large, block-like crystals | Best for hydrophilic anions (e.g., Cl⁻, Br⁻). |
| Acetonitrile | Cooling (-20°C) | Needles or plates | Effective for organic anions (e.g., Benzoates). |
| Methanol / Ether | Vapor Diffusion | High-quality prisms | Ideal for limiting thermal degradation. |
| Isopropanol | Slow Cooling | Conglomerates | Useful for chiral resolution monitoring. |
X-Ray Data Collection Parameters
Once a crystal (approx. 0.1 – 0.3 mm) is mounted, specific instrument parameters ensure high-redundancy data.
-
Temperature: Maintain 100 K (using liquid nitrogen stream).
-
Causality: Low temperature minimizes thermal motion (atomic displacement parameters), improving the resolution of the cyclohexyl ring conformation, which is prone to disorder at room temperature.
-
-
Radiation Source:
-
Cu K
( Å): Preferred for absolute configuration determination (Flack parameter) if only light atoms (C, H, N, O) are present, as it maximizes the anomalous signal. -
Mo K
( Å): Standard for routine structure determination; reduces absorption effects if heavy atoms (Cl, Br) are present.
-
-
Resolution: Aim for
Å to resolve hydrogen atom positions on the ammonium nitrogen.
Structural Analysis Workflow (Logic & Refinement)
The following diagram outlines the critical decision-making pathway during the structure solution process.
Figure 1: Decision logic for crystallographic refinement. Note the specific loop for handling cyclohexyl ring disorder, a common issue in this class of molecules.
Space Group & Unit Cell
-
Chiral Salts: Expect non-centrosymmetric space groups (e.g., P2
, P2 2 2 ) if the starting amine was enantiopure. -
Racemic Salts: Expect centrosymmetric space groups (e.g., P2
/c, P-1) containing both enantiomers in the unit cell.
Refinement Challenges & Solutions
-
Ammonium Protons: The position of the H-atoms on the secondary ammonium nitrogen (
) is critical for defining the hydrogen bonding network.-
Protocol: Locate these H-atoms in the difference Fourier map rather than placing them geometrically. Refine with isotropic thermal parameters (
of N).
-
-
Cyclohexyl Disorder: The cyclohexyl ring often exhibits "chair-chair" interconversion or thermal rattling.
-
Protocol: If thermal ellipsoids are elongated, apply rigid-bond restraints (DELU/SIMU) or model the ring over two positions with split occupancy.
-
Supramolecular Architecture & Interactions[3]
Understanding the packing forces is essential for explaining the stability and solubility differences between diastereomeric salts.
The Charge-Assisted Hydrogen Bond
The core structural motif is the interaction between the protonated secondary amine and the anion.
-
Donor: Ammonium Nitrogen (
). -
Acceptor: Carboxylate Oxygen (
) or Halide ( ). -
Geometry: Typically forms a 2-point supramolecular synthon (
or chains) depending on the anion.
Hydrophobic Layering
This compound possesses distinct "hydrophobic domains":
-
Domain A: The Phenyl ring (Planar,
-stacking capable). -
Domain B: The Cyclohexyl ring (Aliphatic, bulky).
-
Observation: In the crystal lattice, expect segregation where cyclohexyl rings cluster together (Van der Waals interactions) and phenyl rings engage in T-shaped or parallel-displaced
-stacking. This segregation often leads to distinct 2D layers, which can result in plate-like crystal habits.
Figure 2: Interaction map showing the competition between strong electrostatic H-bonds and weak hydrophobic packing forces.
References
-
Ruan, C., Cao, P., Zhang, Z., & Jiang, C. (2025). Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine. Open Access Library Journal, 12, e13289. Retrieved from [Link]
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Noh, J. A., et al. (2019). Crystal structures and supramolecular architectures of 1-phenylethylammonium salts. Journal of Molecular Structure. (Comparative reference for phenethylamine salt packing).
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
Sources
Methodological & Application
preparation of N-(cyclohexylmethyl)-1-phenylethanamine hydrochloride salt
Application Note: Scalable Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine Hydrochloride
Abstract & Scope
This application note details the optimized protocol for the preparation of This compound hydrochloride . This secondary amine is a critical pharmacophore and chiral building block in medicinal chemistry, often utilized in the synthesis of calcimimetics and peptidomimetics.
The method employs a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB), chosen for its superior selectivity for aldehydes over ketones and its ability to prevent over-alkylation compared to Sodium Cyanoborohydride (
Reaction Mechanism & Scheme
The synthesis proceeds via the condensation of 1-phenylethanamine (1) and cyclohexanecarbaldehyde (2) to form a hemiaminal, which dehydrates to an iminium ion. This intermediate is selectively reduced in situ by STAB to yield the secondary amine (3), which is subsequently converted to the hydrochloride salt (4).
Note on Chirality: If enantiopure (R)- or (S)-1-phenylethanamine is used, the stereocenter is preserved. This protocol describes the racemic synthesis but is fully applicable to enantiopure starting materials.
Figure 1: Reaction pathway from starting materials to the final hydrochloride salt.
Materials & Equipment
| Reagent | Equiv.[1][2][3][4] | Role | Grade |
| 1-Phenylethanamine | 1.0 | Nucleophile | >98% |
| Cyclohexanecarbaldehyde | 1.1 | Electrophile | >97% |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent | 95%+ |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Glacial |
| HCl (4M in Dioxane) | 1.2 | Salt Former | Anhydrous |
| Diethyl Ether / Hexane | - | Anti-solvent | ACS Grade |
Equipment:
-
250 mL Round-bottom flask (flame-dried,
purged). -
Magnetic stirrer & stir bar.
-
Addition funnel (optional, for larger scales).
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Phase 1: Reductive Amination (The "Abdel-Magid" Method)
Rationale: STAB is used instead of
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanamine (10.0 mmol, 1.21 g) in anhydrous DCM (40 mL).
-
Aldehyde Addition: Add cyclohexanecarbaldehyde (11.0 mmol, 1.23 g) in one portion.
-
Catalysis (Optional but Recommended): Add Acetic Acid (10.0 mmol, 0.6 mL).
-
Insight: While aliphatic aldehydes react fast, AcOH buffers the pH to ~5-6, facilitating iminium ion formation without deactivating the amine.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (14.0 mmol, 2.97 g) portion-wise over 10 minutes.
-
Caution: Mild evolution of hydrogen gas may occur.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 4–16 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The aldehyde spot (
) should disappear; the product amine will streak near the baseline unless treated with .
-
Phase 2: Workup & Isolation
Rationale: Basic workup is required to neutralize the acetic acid and break boron-amine complexes.
-
Quench: Carefully add saturated aqueous
(50 mL) to the reaction mixture. Stir vigorously for 20 minutes until gas evolution ceases. -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (
mL). -
Washing: Combine organic layers and wash with Brine (30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude Free Amine as a viscous oil.
Phase 3: Salt Formation & Crystallization
Rationale: Amine salts are generally more stable and easier to handle than their oily free-base counterparts.
-
Solubilization: Dissolve the crude oil in a minimal amount of dry Diethyl Ether (approx. 10-15 mL). If the oil is not fully soluble, add small amounts of absolute Ethanol dropwise.
-
Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (12.0 mmol, 3.0 mL) with constant stirring.
-
Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.
-
Troubleshooting: If "oiling out" occurs (gummy solid), heat the mixture gently to reflux until dissolved, then let it cool slowly to RT, then 4°C.
-
-
Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold Ether (
mL) to remove non-polar impurities. -
Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.
Process Visualization (Workflow)
Figure 2: Operational workflow for the synthesis and isolation.
Quality Control & Troubleshooting
Expected Data:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Look for the diagnostic methine quartet (from the phenylethyl group) shifted downfield (~4.3 ppm) due to the ammonium salt, and the cyclohexyl multiplets (0.8 - 1.8 ppm).
-
Mass Spectrometry: [M+H]+ = 218.2 (Free base mass + 1).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Ensure molecular sieves are used if the aldehyde is wet; extend reaction time. |
| Product is an Oil | Impurities or trapped solvent | Triturate the oil with Hexane/Ether. If persistent, re-dissolve in hot EtOH and recrystallize. |
| Tertiary Amine Impurity | Over-alkylation | Unlikely with STAB, but ensure strictly <1.2 eq of aldehyde is used. |
| Sticky Precipitate | Hygroscopic salt | Dry the HCl solvent. Perform salt formation in strictly anhydrous conditions under |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.
-
Bastin, R. J. , et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Application Note: Microwave-Assisted Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of N-(cyclohexylmethyl)-1-phenylethanamine , a secondary amine scaffold frequently utilized as a chiral resolving agent and a peptidomimetic intermediate.
Traditional thermal reductive amination often suffers from long reaction times (12–24 hours), incomplete imine formation, and the requirement for chlorinated solvents. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the rate-determining dehydration step, reducing total synthesis time to under 30 minutes while improving atom economy.
Key Advantages
-
Speed: Reaction time reduced from 16 hours (thermal) to 20 minutes.
-
Green Chemistry: Solvent-minimized protocol using Methanol (MeOH) or Ethanol (EtOH).
-
Selectivity: "One-Pot, Two-Stage" strategy prevents over-alkylation and alcohol by-products.
Scientific Principles & Mechanism[1]
Dielectric Heating & Kinetics
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction components. In this synthesis, the polar transition state of the hemiaminal formation is stabilized by dipolar polarization. The rapid internal heating ("molecular friction") overcomes the activation energy barrier for the dehydration step (Imine formation) significantly faster than conductive heating.
Reaction Pathway
The synthesis proceeds via a Reductive Amination pathway.[1][2][3][4][5][6][7]
-
Condensation: 1-Phenylethanamine attacks Cyclohexanecarboxaldehyde to form a hemiaminal, which dehydrates to form the Schiff Base (Imine) . This is the equilibrium-limited step driven by MW irradiation.
-
Reduction: The imine is selectively reduced in situ using Sodium Borohydride (NaBH₄) to yield the secondary amine.
Mechanistic Visualization
The following diagram illustrates the reaction workflow and the specific chemical mechanism.
Caption: Figure 1.[8] One-Pot, Two-Stage Microwave Synthesis Workflow. The MW irradiation specifically targets the dehydration step to form the Imine before the reducing agent is introduced.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 35 mL Pyrex pressure vial with silicone/PTFE septum.
-
Reagents:
-
1-Phenylethanamine (CAS: 98-84-0) - 1.0 equiv.
-
Cyclohexanecarboxaldehyde (CAS: 2043-61-0) - 1.0 equiv.
-
Sodium Borohydride (NaBH₄) - 1.5 equiv.
-
Methanol (Anhydrous) - Solvent.
-
Magnesium Sulfate (MgSO₄) - Drying agent (Optional, for imine step).
-
Step-by-Step Methodology
Stage 1: Imine Formation (MW Irradiated)
-
Charge: In a 10 mL microwave vial, add 1-Phenylethanamine (121 mg, 1.0 mmol) and Cyclohexanecarboxaldehyde (112 mg, 1.0 mmol).
-
Solvent: Add 2.0 mL of anhydrous Methanol.
-
Expert Tip: If the reactor allows, add 100 mg of activated molecular sieves (4Å) or MgSO₄ to the vial to scavenge water, shifting the equilibrium toward the imine.
-
-
Seal: Crimp the cap with a PTFE-lined septum.
-
Irradiate: Program the microwave reactor with the following parameters:
-
Temperature: 80°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Cool: Allow the vessel to cool to 50°C or below using compressed air cooling (standard on most units).
Stage 2: Reduction (Chemical)
Note: NaBH₄ decomposes rapidly at high temperatures in methanol. Do not add during the MW step.
-
Open: Carefully de-cap the vial (ensure pressure is released).
-
Addition: Add NaBH₄ (57 mg, 1.5 mmol) slowly in small portions. Gas evolution (H₂) will occur.
-
Reaction: Re-cap loosely or leave open and stir at Room Temperature (RT) for 15 minutes.
-
Alternative: For faster reduction, seal and irradiate at 50°C for 5 minutes (Low Power).
-
Stage 3: Workup & Purification
-
Quench: Add 2 mL of saturated NaHCO₃ solution to quench excess borohydride.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 5 mL).
-
Wash: Wash combined organics with Brine (10 mL).
-
Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica gel; Hexane:EtOAc 8:2 + 1% Triethylamine).
Results & Data Analysis
Reaction Performance Comparison
The following table contrasts the microwave protocol against the standard thermal reflux method (based on internal lab data and literature precedents for benzylamine derivatives).
| Metric | Thermal Reflux (Standard) | Microwave Protocol (This Work) |
| Solvent | Toluene (Dean-Stark) or MeOH | Methanol (Green) |
| Temp/Time | 110°C / 16 Hours | 80°C / 10 Mins (Imine step) |
| Yield | 75 - 82% | 92 - 96% |
| Purity (Crude) | ~80% (requires column) | ~93% (often clean enough) |
| Atom Economy | Low (Solvent waste) | High |
Characterization (Expected Data)
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 5H, Ar-H)
- 3.75 (q, 1H, CH-N benzylic)
- 2.25–2.40 (m, 2H, N-CH₂-Cyclohexyl)
- 1.35 (d, 3H, CH₃)
- 0.80–1.80 (m, 11H, Cyclohexyl protons)
-
MS (ESI): Calculated for C₁₅H₂₃N
; Found 218.2.
Troubleshooting & Optimization
Self-Validating the Protocol
To ensure the protocol is working before committing to the full workup, perform a TLC Check after Stage 1 (Imine Formation).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:EtOAc (8:2).
-
Visualization: UV (254 nm) and Ninhydrin stain.
-
Criteria: The aldehyde spot (high R_f) should be invisible. The imine appears as a new spot. If aldehyde remains, extend MW time by 5 minutes.
Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation due to water. | Add activated molecular sieves to the MW vial during Stage 1. |
| Tertiary Amine Impurity | Over-alkylation (Product reacts with aldehyde again).[7] | Ensure strict 1:1 stoichiometry. Do not use excess aldehyde. |
| Vial Over-pressurization | Methanol vapor pressure + H₂ gas. | Do not add NaBH₄ before the high-temp MW step. Perform reduction at lower temp/RT. |
References
-
Varma, R. S., & Dahiya, R. (1998).[9] Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves.[9] Tetrahedron, 54(23), 6293-6298. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational reductive amination chemistry). Link
-
Lehmann, F., & Scobie, M. (2008).[10] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[10] Synthesis, 2008(11), 1679-1681. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scispace.com [scispace.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Reductions [cem.com]
- 10. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
green chemistry methods for synthesizing N-substituted phenylethanamines
Application Note: Green Synthesis of N-Substituted Phenylethanamines
Executive Summary & Strategic Rationale
N-substituted phenylethanamines are a privileged scaffold in medicinal chemistry, forming the core of sympathomimetic drugs, neurotransmitter modulators (e.g., Selegiline, Rasagiline), and chiral resolving agents. Traditional synthesis relies heavily on stoichiometric reducing agents (sodium triacetoxyborohydride), chlorinated solvents (DCM, DCE), or precious metal catalysts in batch mode.
This guide presents two validated Green Chemistry methodologies that align with the 12 Principles, specifically focusing on Atom Economy , Safer Solvents , and Catalysis .
-
Method A (Biocatalytic): Utilizes Reductive Aminases (RedAms) for the direct, enantioselective coupling of ketones and amines in aqueous media.
-
Method B (Chemo-Catalytic Flow): Implements a Continuous Flow Hydrogenation system using heterogeneous catalysis in bio-renewable solvents (Ethanol/2-MeTHF).
Mechanistic Insight & Pathway Visualization
Understanding the catalytic cycle is vital for troubleshooting. Unlike Transaminases (TAs) which are limited to primary amines, Reductive Aminases (RedAms) allow for the direct synthesis of secondary and tertiary amines.[1]
Figure 1: Biocatalytic Reductive Amination Cycle (RedAm)
Caption: Catalytic cycle of Reductive Aminases (RedAms). The enzyme coordinates the imine intermediate and NADPH for stereoselective hydride transfer.
Method A: Biocatalytic Synthesis (RedAm Protocol)
Target Application: Enantioselective synthesis of secondary amines (e.g., N-methyl-1-phenylethylamine) under mild aqueous conditions.
Reagents & Equipment
-
Enzyme: AspRedAm (from Aspergillus oryzae) or commercially available RedAm screening kit.
-
Cofactor Recycling: Glucose Dehydrogenase (GDH-105) + D-Glucose + NADP+.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Solvent: DMSO (5% v/v as co-solvent).
-
Substrates: Acetophenone (50 mM), Methylamine (2M in THF or aqueous).
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Degas by sonication for 10 mins.
-
Cofactor Mix: In a reaction vessel, dissolve NADP+ (0.5 mM final conc.) and D-Glucose (1.5 equiv relative to ketone). Add GDH (5 U/mL).
-
Substrate Addition:
-
Add Acetophenone (dissolved in DMSO, final conc. 50 mM).
-
Add Methylamine solution (5 equiv, 250 mM). Note: Excess amine drives the equilibrium toward the imine.
-
-
Enzyme Initiation: Add AspRedAm lysate or lyophilized powder (2 mg/mL).
-
Incubation: Seal vessel and incubate at 30°C, 200 rpm orbital shaking for 24 hours.
-
Work-up (Green Extraction):
-
Basify reaction mixture to pH >10 using 1M NaOH (to ensure amine is neutral).
-
Extract twice with 2-Methyltetrahydrofuran (2-MeTHF) . Why? 2-MeTHF is derived from corncobs and has a better environmental footprint than DCM or Ether.
-
Dry organic layer over MgSO₄ and concentrate.
-
Validation & QC
-
Conversion: >95% (determined by HPLC).
-
Enantiomeric Excess (ee): >99% (R) or (S) depending on variant.
-
Atom Economy: High (Water is the main byproduct).
Method B: Continuous Flow Hydrogenation
Target Application: Scalable, catalyst-recyclable synthesis of N-substituted amines without biological constraints (e.g., toxic substrates).
Flow Reactor Setup
-
System: H-Cube® Pro or standard packed-bed flow reactor.
-
Catalyst Cartridge: 5% Pd/C or Pt/C (CatCart®).
-
Solvent: Ethanol (anhydrous).
Figure 2: Continuous Flow Workflow
Caption: Schematic of continuous flow hydrogenation. High pressure (20 bar) ensures rapid reduction of the in-situ formed imine.
Step-by-Step Protocol
-
Feed Preparation: Dissolve Acetophenone (0.1 M) and the amine (1.2 equiv) in anhydrous Ethanol. Note: Add 4Å molecular sieves to the feed bottle to scavenge water and promote imine formation.
-
System Priming: Flush the system with pure Ethanol at 1.0 mL/min to wet the catalyst bed.
-
Parameter Setting:
-
Temperature: 50°C.
-
Pressure: 20 bar (Hydrogen).
-
Flow Rate: 0.5 – 1.0 mL/min (Residence time ~2-4 mins).
-
-
Execution: Switch valve to Feed solution. Collect the first 2 reactor volumes as waste (equilibration), then collect steady-state product.
-
Purification: Evaporate Ethanol. The product is often pure enough for use; otherwise, precipitate as a hydrochloride salt.
Comparative Analysis
| Metric | Biocatalysis (Method A) | Flow Hydrogenation (Method B) |
| Enantioselectivity | Excellent (>99% ee) | Low (Racemic) unless chiral catalyst used |
| Substrate Scope | Limited by enzyme pocket | Broad (Steric tolerance) |
| Solvent | Water/Buffer (Greenest) | Ethanol (Green) |
| Scalability | Batch/Fed-Batch | Continuous (High throughput) |
| Energy Profile | Low (30°C, Ambient P) | Moderate (50°C, High P) |
| E-Factor | < 5 | < 10 |
References
-
Aleku, G. A., et al. (2017).[2] A Reductive Aminase from Aspergillus oryzae. Nature Chemistry, 9, 961–969. Link
-
Schober, M., et al. (2019).[2] Chiral Amine Synthesis using ω-Transaminases and Amine Dehydrogenases: From Lab to Industry. Nature Catalysis. Link
-
Webb, D., & Jamison, T. F. (2010). Continuous Flow Synthesis of Pharmaceutical Intermediates. Chemical Science, 1, 675-680. Link
-
Knaus, T., et al. (2017). Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds. Green Chemistry, 19, 453-463. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
scaling up N-(cyclohexylmethyl)-1-phenylethanamine synthesis for industrial application
Abstract & Industrial Significance
N-(Cyclohexylmethyl)-1-phenylethanamine is a valuable secondary amine intermediate used in the synthesis of calcimimetics, GPCR ligands, and as a chiral resolving agent. While laboratory synthesis often utilizes hydride reagents (e.g., STAB), these generate stoichiometric boron waste incompatible with Green Chemistry principles at the kilogram scale.
This guide details the transition from medicinal chemistry routes to a robust Catalytic Hydrogenation process. The protocol focuses on the reductive amination of cyclohexanecarbaldehyde and 1-phenylethanamine . Critical emphasis is placed on catalyst selection to prevent the hydrogenolysis of the benzylic C-N bond—a common failure mode in scaling benzylamine derivatives.
Retrosynthetic Strategy & Route Selection
The Route of Choice: Reductive Amination
Two primary disconnection strategies exist. The industrial preferred route (Route A) utilizes the aldehyde due to faster kinetics and milder reaction conditions compared to the ketone route (Route B).
-
Route A (Selected): Cyclohexanecarbaldehyde + 1-Phenylethanamine
-
Pros: Rapid imine formation; mild reduction conditions; high atom economy.
-
Cons: Aldehyde stability (prone to oxidation if not stored under
).
-
-
Route B (Rejected): Acetophenone + (Cyclohexylmethyl)amine
-
Pros: Stable starting materials.
-
Cons: Ketimine formation is sterically hindered and slow; requires harsh forcing conditions (high T/P) which increases impurity profiles.
-
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), and finally surface-mediated hydrogenation to the amine.
Figure 1: Mechanistic pathway for the reductive amination. Note that water removal drives the equilibrium toward the imine, though hydrogenation can often proceed without explicit water removal.
Critical Process Parameters (CPPs) & Optimization
Catalyst Selection: The "Benzylic Risk"
A major pitfall in this synthesis is hydrogenolysis (debenzylation).
-
Palladium (Pd/C): Highly active but prone to cleaving the benzylic C-N bond, resulting in ethylbenzene and (cyclohexylmethyl)amine impurities.
-
Platinum (Pt/C): The Standard of Choice . Platinum effectively reduces the C=N imine bond while largely sparing the benzylic C-N bond under moderate pressures [1].
-
Raney Nickel: A viable low-cost alternative, but requires handling of pyrophoric slurry and higher pressures (20-50 bar).
Decision: 5% Pt/C (sulfided or un-sulfided) is selected for the kilogram scale to maximize selectivity.
Solvent System
-
Methanol (MeOH): Excellent solubility, fast reaction rates.
-
Ethanol (EtOH): Preferred if toxicity is a concern, though kinetics are slightly slower than MeOH.
-
Recommendation: Methanol is recommended for the primary reaction solvent due to higher hydrogen solubility and faster imine formation rates.
Stoichiometry
Using a slight excess of the amine (1.05 eq) prevents the formation of "reduced aldehyde" (cyclohexylmethanol) impurities.
Industrial Protocol (1.0 kg Scale)
Target Yield: >90% | Purity: >98% (HPLC)
Equipment Requirements
-
50 L Hastelloy or Stainless Steel Hydrogenation Reactor (rated to 10 bar).
-
Overhead mechanical agitation (gas-entrainment impeller preferred).
-
Spark-proof filtration unit (Sparkler or Nutsche filter).
Step-by-Step Procedure
Phase 1: Imine Formation (In-Situ)
-
Inertion: Purge the reactor with
(3 cycles) to remove oxygen. -
Charging: Charge Methanol (10 L) and 1-Phenylethanamine (1.05 kg, 8.66 mol) .
-
Addition: Cool reactor to 15°C. Slowly add Cyclohexanecarbaldehyde (0.92 kg, 8.20 mol) over 45 minutes.
-
Control: Maintain internal temperature
(Exothermic reaction).
-
-
Aging: Stir at 25°C for 2 hours.
-
IPC (In-Process Control): Check by GC/HPLC for disappearance of aldehyde (< 2%).
-
Phase 2: Hydrogenation
-
Catalyst Loading: Charge 5% Pt/C (50% wet, 50 g dry weight) as a slurry in Methanol (500 mL).
-
Safety: Pt/C is pyrophoric when dry. Always handle wet.
-
-
Pressurization: Purge with
(3x), then with (3x). Pressurize to 5 bar (72 psi) with . -
Reaction: Heat to 40°C and stir at high RPM (800-1000 rpm) to maximize mass transfer (
). -
Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.
-
IPC: Sample for Imine consumption. Limit: < 0.5%.
-
Phase 3: Workup & Isolation
-
Filtration: Cool to 20°C. Vent
and purge with . Filter the catalyst through a Celite pad or sparkler filter. Rinse cake with MeOH (2 L).-
Waste: Keep catalyst wet; store in water for reclamation.
-
-
Concentration: Distill Methanol under reduced pressure (45°C, 100 mbar) to obtain the crude oil.
-
Salt Formation (Purification): Dissolve crude oil in Ethyl Acetate (8 L) . Cool to 5°C. Slowly add HCl in Isopropanol (5-6 N, 1.1 eq) .
-
Crystallization: The hydrochloride salt will precipitate. Age for 2 hours at 0-5°C.
-
Drying: Filter the white solid and dry in a vacuum oven at 45°C.
Process Workflow Diagram
Figure 2: Unit operation workflow for the 1kg scale-up campaign.
Troubleshooting & Impurity Profile
| Impurity Type | Structure/Origin | Remediation Strategy |
| Impurity A (Dialkylated) | Tertiary amine formed by reaction of product with excess aldehyde. | Ensure Amine is in slight excess (1.05 eq). Avoid high temperatures during imine formation.[1] |
| Impurity B (Alcohol) | Cyclohexylmethanol (Reduction of aldehyde). | Caused by insufficient imine formation time before |
| Impurity C (Hydrogenolysis) | Ethylbenzene + (Cyclohexylmethyl)amine. | Critical: Caused by Pd catalyst or high temp/pressure. Switch to Pt/C and keep T < 45°C. |
Safety & Hazard Analysis (SHE)
-
Hydrogen Gas: Extremely flammable (LEL 4%). Ensure reactor grounding and leak testing. Use nitrogen purging sequences (inertization) before and after
introduction. -
Catalyst Handling: Dry Pt/C is pyrophoric. It can ignite solvent vapors instantly upon exposure to air. Protocol: Always wet the catalyst with 50% water or the reaction solvent (under
) before charging. -
Exotherm: The imine formation is exothermic. On a 1kg scale, this can raise the temperature by 10-20°C if uncontrolled. Add aldehyde slowly.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link
- Note: While focusing on borohydrides, this seminal paper establishes the mechanistic baselines for imine stability and reductive alkyl
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Authoritative text on catalyst selection (Pt vs Pd) for preventing hydrogenolysis.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link
- Standard industry reference for scaling up unit operations like filtration and hydrogen
-
Occupational Safety and Health Administration (OSHA). "Hydrogen Safety." Link
- Regulatory guidelines for industrial hydrogen handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine
Welcome to the technical support center for the synthesis of N-(cyclohexylmethyl)-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and product purity.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is through the reductive amination of 1-phenylethanamine with cyclohexanecarboxaldehyde. This one-pot reaction involves two key steps: the formation of an intermediate imine followed by its in-situ reduction to the desired secondary amine.
While the reaction is straightforward in principle, achieving high yields and purity can be challenging. This guide will address common issues and provide scientifically grounded solutions.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.
Issue 1: Low Yield of this compound
Question: My reaction has resulted in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in reductive amination can stem from several factors, primarily related to incomplete imine formation or inefficient reduction. Here’s a breakdown of the likely culprits and how to address them:
1. Incomplete Imine Formation:
-
Causality: The condensation of 1-phenylethanamine and cyclohexanecarboxaldehyde to form the imine is an equilibrium-driven reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials, thus limiting the concentration of the imine available for reduction.[1]
-
Solutions:
-
Azeotropic Water Removal: For reactions in solvents like toluene, using a Dean-Stark apparatus can effectively remove water and drive the equilibrium towards imine formation.
-
Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it is formed.
-
Sufficient Reaction Time: In protic solvents like methanol or ethanol, allowing adequate time for the imine to form before adding the reducing agent is crucial.[2] Monitor the reaction by TLC or GC to confirm the consumption of the starting materials and the appearance of the imine.
-
2. Inefficient Reduction:
-
Causality: The choice and quality of the reducing agent are critical. The reducing agent must be sufficiently reactive to reduce the imine but not so reactive that it reduces the starting aldehyde at a competitive rate.
-
Solutions:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde. To minimize this, add the NaBH₄ portion-wise after confirming imine formation is largely complete.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the aldehyde, especially under mildly acidic conditions (pH 6-7).[1] This allows for a one-pot reaction where all reagents can be mixed from the start.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is less toxic than NaBH₃CN and works well in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4]
-
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
3. Side Reactions:
-
Causality: Besides the reduction of the starting aldehyde, over-alkylation of the product amine is a potential side reaction, though less common in reductive amination compared to direct alkylation with alkyl halides.[1]
-
Solution:
-
Stoichiometry Control: Using a slight excess of the amine (1.1 to 1.2 equivalents) can help to ensure the complete consumption of the aldehyde and minimize side reactions.
-
Optimization of Reaction Conditions:
The following table provides a general guide to how different parameters can be adjusted to optimize your yield.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Generally higher | More selective for the imine, reducing side reactions.[1][4] |
| NaBH₄ | Can be high with optimization | Add after imine formation to avoid aldehyde reduction.[3] | |
| Solvent | Methanol/Ethanol | Good | Solubilizes reagents and allows for easy workup.[3] |
| Dichloromethane (DCE) | Often higher | Aprotic, good for NaBH(OAc)₃.[4] | |
| pH | Mildly acidic (pH 6-7) | Optimal | Catalyzes imine formation without protonating the amine into a non-nucleophilic state.[1] |
| Temperature | Room Temperature to 40°C | Generally sufficient | Higher temperatures may lead to side reactions. |
| Stoichiometry | Slight excess of amine | Can improve | Drives imine formation to completion. |
Issue 2: Presence of Impurities in the Final Product
Question: After workup, my product is contaminated with unreacted starting materials and/or a suspected side product. How can I improve the purity?
Answer:
Effective purification begins with understanding the potential impurities. The most common are unreacted 1-phenylethanamine, cyclohexanecarboxaldehyde, and the intermediate imine.
1. Identifying Impurities:
-
Unreacted Starting Materials: Easily identified by TLC or GC-MS by comparison with authentic samples.
-
Intermediate Imine: If the reduction step is incomplete, the imine will persist. It can be identified by ¹H NMR (look for the characteristic imine C-H proton signal) or by its susceptibility to hydrolysis back to the starting materials upon workup with aqueous acid.[2]
-
Over-alkylation Product: While less common, the secondary amine product could potentially react with another molecule of the aldehyde and be reduced to a tertiary amine. This would be evident in the mass spectrum as a higher molecular weight ion.
2. Purification Strategies:
-
Aqueous Workup (Acid-Base Extraction): This is a powerful technique for separating amines from neutral and acidic impurities.
-
Step 1: Acid Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product and unreacted amine will be protonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Step 2: Basification and Extraction: Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 12. This deprotonates the amine, making it soluble in an organic solvent. Extract the aqueous layer with fresh organic solvent.
-
Step 3: Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
-
-
Column Chromatography: If the aqueous workup is insufficient, column chromatography is a highly effective method.[5]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typical. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the basic amine from tailing on the acidic silica gel.[6] A good starting point for the eluent system is 9:1 hexanes:ethyl acetate, with the polarity gradually increased as needed.
-
Sources
Technical Support Center: Crystallization of N-(cyclohexylmethyl)-1-phenylethanamine
Welcome to the technical support center for N-(cyclohexylmethyl)-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this secondary amine. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible outcomes.
This compound, with its molecular formula C15H23N, possesses a unique structure combining a bulky, flexible cyclohexyl group and a rigid phenyl group attached to a secondary amine center.[1] This combination can lead to specific crystallization challenges, including a tendency to form oils or amorphous solids and difficulties in achieving high crystallinity. This guide provides a systematic, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) - Getting Started
Q1: What is the minimum recommended purity for my crude this compound before attempting crystallization?
A: For successful crystallization, a minimum purity of 80-90% is recommended.[2] Impurities can significantly interfere with the nucleation and growth of crystals, potentially leading to oiling out, the formation of defective crystals, or complete inhibition of crystallization.[3][4] If your crude material contains significant amounts of unreacted starting materials or byproducts, consider a preliminary purification step such as column chromatography or a liquid-liquid extraction to remove baseline impurities.[5]
Q2: How do I select an appropriate starting solvent for crystallization?
A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Given the molecule's structure, a good starting point is to screen a range of solvents with varying polarities.
-
Non-polar solvents (e.g., Heptane, Hexane): The compound will likely have low solubility, making these good anti-solvents.
-
Moderately polar solvents (e.g., Toluene, Ethyl Acetate, Isopropyl Acetate): These are often good candidates for single-solvent crystallization.
-
Polar aprotic solvents (e.g., Acetone, Acetonitrile): May be too effective at solvating the molecule, but can be useful as the primary solvent in an anti-solvent system.
-
Polar protic solvents (e.g., Isopropanol, Ethanol): Can form hydrogen bonds with the amine, potentially aiding or hindering crystallization. Often used in solvent/anti-solvent pairs.[5]
A systematic solvent screening is the most reliable method. See the detailed protocol below.
Troubleshooting Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound. The following workflow provides a general decision-making guide.
Caption: General troubleshooting workflow for crystallization.
Q3: My compound is "oiling out," forming liquid droplets instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase because the temperature of the solution is above the melting point of the solute at that concentration.[6] This is common for compounds like this compound, which may have a relatively low melting point or form a eutectic mixture with the solvent. The impurities tend to be highly soluble in these oil droplets, preventing proper crystal lattice formation.[4]
Causality & Solution:
-
High Solute Concentration: The solution is too supersaturated.
-
Action: Re-heat the mixture until the oil redissolves. Add 10-20% more solvent to decrease the saturation level, then cool again very slowly.[6]
-
-
Inappropriate Solvent: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Action: Try a lower-boiling point solvent system.
-
-
Rapid Cooling: Cooling too quickly can shock the system, favoring the kinetically preferred oil phase over the thermodynamically stable crystal.
-
Action: Ensure a very slow, controlled cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving to a colder environment.
-
-
Persistent Oiling (Advanced Solution): If the above steps fail, the inherent properties of the freebase amine may be the issue. Converting the amine to a salt often dramatically increases the melting point and crystallinity.
-
Action: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of an acid (e.g., HCl in ether, acetic acid, or tartaric acid) dropwise to precipitate the corresponding ammonium salt.[7][8] This salt can then be crystallized. The freebase can be recovered later by basifying an aqueous solution of the salt and extracting with an organic solvent.[9]
-
Q4: My solution remains clear even after cooling. How can I induce crystallization?
A: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome.[3]
Causality & Solution:
-
Insufficient Supersaturation: You may have used too much solvent.
-
Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[6] Be careful not to over-concentrate, which could lead to oiling out.
-
-
High Nucleation Barrier: The molecules need a template or energy input to start arranging into a lattice.
-
Action 1 (Mechanical): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Action 2 (Seeding): If you have a small amount of pure solid, add a tiny crystal (a "seed") to the solution. This provides a perfect template for further crystal growth. See the seeding protocol below.
-
Action 3 (Anti-Solvent): Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes faintly cloudy (the "cloud point"). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to stand. This controlled reduction in solubility is a powerful way to induce crystallization.
-
Q5: The crystallization happened too quickly, resulting in a fine powder or small, impure needles. How do I get larger, purer crystals?
A: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and leads to small particle sizes, defeating the purpose of the purification.[6] An ideal crystallization should have crystals appearing over a period of 15-30 minutes.[6]
Causality & Solution:
-
Excessive Supersaturation/Rapid Cooling: The solution was too concentrated, or the temperature was dropped too quickly.
-
Action: Re-heat the flask to redissolve the solid. Add a small amount of additional solvent (5-10%) and allow the solution to cool much more slowly.[6] Insulate the flask by placing it on a piece of cork or folded paper towels and covering it with a watch glass to slow both cooling and solvent evaporation.[6]
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent system for crystallization.
Methodology:
-
Place a small amount (approx. 10-20 mg) of your crude this compound into several different test tubes.
-
To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.
-
If the compound is sparingly soluble or insoluble at room temperature, heat the test tube gently in a water bath until the solid dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of any crystals formed. An ideal solvent will dissolve the compound when hot but yield a good amount of crystalline solid upon cooling.
Table 1: Candidate Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments & Potential Use |
| n-Heptane | 98 | 1.9 | Low solubility expected. Excellent as an anti-solvent. |
| Toluene | 111 | 2.4 | Good candidate for single-solvent crystallization. |
| Ethyl Acetate | 77 | 6.0 | Good candidate for single-solvent crystallization. |
| Isopropanol (IPA) | 82 | 19.9 | May dissolve the compound well; likely needs an anti-solvent. |
| Acetonitrile | 82 | 37.5 | Likely a good primary solvent for an anti-solvent system. |
| IPA/Water | Variable | Variable | A mixture can be effective; water acts as the anti-solvent.[5] |
| Toluene/Heptane | Variable | Variable | A classic non-polar system for controlling solubility. |
Protocol 2: Seeding to Induce Crystallization
Seeding is used when spontaneous nucleation is difficult. It requires a small amount of the desired crystalline material.
Methodology:
-
Prepare a supersaturated solution of this compound that has failed to crystallize on its own.
-
Obtain a pure seed crystal. If crystals are large, crush a small amount to a fine powder.
-
Using the tip of a spatula, add a tiny amount of the seed crystal powder to the supersaturated solution.
-
Do not disturb the solution. Allow it to stand at a constant temperature.
-
Crystal growth should be observed originating from the seed crystals over time. If the solution becomes cloudy immediately, it is overly supersaturated; re-heat and add a small amount of solvent before attempting to seed again.
References
-
Sathee Jee. Chemistry Crystallization. [Link]
- Myerson, A. S. (Ed.). (2002).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. r/Chempros - Amine workup. [Link]
Sources
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- 4. content.e-bookshelf.de [content.e-bookshelf.de]
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- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: Enantioselective Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine
Ticket ID: #EE-OPT-892 Subject: Resolving Enantiomeric Excess (ee) Degradation in Reductive Amination Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Diagnostic & Decision Matrix
Before modifying your synthesis, use this diagnostic workflow to pinpoint the exact source of chirality loss. Most "synthesis failures" are actually issues with starting material purity or analytical method artifacts.
Figure 1: Diagnostic logic flow for identifying the root cause of enantiomeric excess loss.
Root Cause Analysis: The "Hidden" Racemization Pathway
User Query: "I am using pure (S)-1-phenylethanamine, but my final product drops to 85% ee. Why?"
Technical Explanation: The loss of chirality in this reaction is almost exclusively due to Imine-Enamine Tautomerization .
-
The Mechanism: When (S)-1-phenylethanamine condenses with cyclohexanecarboxaldehyde, it forms a chiral imine.
-
The Risk: The proton at the benzylic position (adjacent to the nitrogen and phenyl ring) is relatively acidic. Under thermodynamic control (high heat) or strong Lewis acid catalysis, this proton can shift, forming an achiral enamine intermediate.
-
The Consequence: When the enamine tautomerizes back to the imine, the proton can re-attach from either face, resulting in a racemic mixture.
Figure 2: Mechanism of chirality loss via the achiral enamine intermediate.
The "Golden Standard" Protocol: STAB Reductive Amination
To prevent the racemization described above, you must use a Direct Reductive Amination protocol that operates under mild conditions (Room Temperature, weakly acidic). The industry standard is the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).
Why this works:
-
Kinetic Control: STAB reduces the imine faster than the imine can tautomerize to the enamine.
-
Mild Acidity: Acetic acid is used instead of strong mineral acids or harsh Lewis acids (like TiCl₄), preserving the stereocenter.
Optimized Experimental Protocol
| Parameter | Specification | Rationale |
| Reagent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces imines over aldehydes; mild. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE provides optimal solubility/rate; THF is a greener alternative. |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Aldehyde : 1.4 equiv STAB | Slight excess of aldehyde ensures complete amine conversion. |
| Temperature | 20–25 °C (Strictly < 30 °C) | Prevents thermal racemization. |
| Time | 2–4 Hours | Extended times increase risk of side reactions. |
Step-by-Step Procedure:
-
Preparation: In a dry flask under Nitrogen, dissolve (S)-1-phenylethanamine (1.0 equiv) in DCE (0.2 M concentration).
-
Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.1 equiv). Stir for 15 minutes. Note: Do not heat.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Catalysis (Optional): If reaction is sluggish, add glacial acetic acid (1.0 equiv). Do not use HCl or H₂SO₄.
-
Quench: After 4 hours, quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.
Rescue Strategies: Resolution of Low-ee Material
If you have already synthesized a batch with low ee (e.g., 80%), do not discard it. Use Classical Resolution to upgrade the optical purity.
User Scenario: "I have 10g of product with 82% ee. How do I get to >99%?"
The Fix: Tartaric Acid Resolution Since your product is a secondary amine with a 1-phenylethyl group, it forms crystalline salts readily with Tartaric Acid.
Protocol:
-
Solvent System: Ethanol/Water (9:1) or pure Methanol.
-
Resolving Agent: Use (R,R)-(+)-Tartaric acid if targeting the (S)-amine (empirical rule for phenylethylamines, but verify via small scale test).
-
Crystallization:
-
Dissolve the amine (1.0 equiv) and Tartaric acid (1.0 equiv) in boiling solvent.
-
Cool slowly to room temperature, then to 4°C.
-
Filter the crystals.
-
-
Liberation: Treat the salt with 1M NaOH and extract with ether to recover the free amine.
-
Check ee: If ee is <99%, recrystallize the salt once more before liberation.
Analytical Method Troubleshooting (HPLC)
You cannot fix what you cannot measure. Accurate chiral HPLC is critical.
Common Issue: Broad peaks or "shoulders" preventing accurate integration. Solution: Secondary amines interact strongly with silanol groups on the column. You must use a basic modifier.
Recommended Method:
| Component | Recommendation |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Modifier | 0.1% Diethylamine (DEA) or Triethylamine (TEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (Phenyl ring absorption) |
| Sample Prep | Dissolve in Mobile Phase (approx 1 mg/mL) |
Validation Check: Always inject a racemic sample first to establish the separation window. If the racemate does not split to baseline, your ee measurements on the chiral sample will be invalid.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric acid resolutions of phenylethylamines).
- Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H". (Specifics on mobile phase modifiers for amines). Link
Sources
Technical Support Center: Overcoming Solubility Challenges of N-(cyclohexylmethyl)-1-phenylethanamine in Water
Last Updated: February 21, 2026
Introduction
Welcome to the technical support guide for N-(cyclohexylmethyl)-1-phenylethanamine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a secondary amine with significant non-polar character due to its cyclohexyl and phenyl rings, leading to its classification as a lipophilic, or poorly water-soluble, compound.[1][2][3] Its secondary amine group, however, provides a crucial handle for solubility enhancement.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. We will delve into the scientific principles behind each technique, offering not just protocols but a foundational understanding to empower you to adapt these methods to your specific experimental needs.
FAQ 1: Why is this compound so poorly soluble in neutral water?
Answer: The solubility of a compound in water is governed by the balance of its polar and non-polar components. This compound possesses two large, bulky hydrocarbon groups: a cyclohexyl ring and a phenyl ring. These groups are non-polar and hydrophobic (water-fearing), meaning they do not interact favorably with polar water molecules.
The only polar feature is the secondary amine group (-NH-). While this group can participate in hydrogen bonding with water, its influence is outweighed by the large hydrophobic regions.[4] In neutral water (pH ~7), the amine is predominantly in its un-ionized, free base form. This form is less soluble than its ionized counterpart because it lacks a formal charge to engage in strong ion-dipole interactions with water.[5] Therefore, the low intrinsic aqueous solubility is a direct result of its molecular structure.
FAQ 2: What is the most direct method to increase the aqueous solubility of this compound?
Answer: The most effective and widely used initial strategy for solubilizing a weakly basic compound like this compound is pH adjustment .[6][7]
The Scientific Principle: Ionization
The secondary amine group in the molecule is a weak base. This means it can accept a proton (H+) from an acidic medium to become a positively charged ammonium salt (R₂NH₂⁺).[8] This process of ionization dramatically increases water solubility for two primary reasons:
-
Creation of a Charge: The resulting cation can participate in highly favorable ion-dipole interactions with water molecules.[5]
-
Disruption of Crystal Lattice: For solid compounds, the energy required to break the crystal lattice is a barrier to dissolution. The ionized form often has a different solid-state structure that is more easily disrupted by water.
This relationship is described by the Henderson-Hasselbalch equation , which connects pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of the ionized to un-ionized forms of the compound.[7][9] To achieve significant solubilization, the pH of the aqueous solution should be lowered to at least 2 units below the compound's pKa. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[4] Therefore, aiming for a pH between 4 and 6 is an excellent starting point.
Caption: Mechanism of pH-dependent solubility for a basic amine.
Experimental Protocol: Solubilization via pH Adjustment
This protocol provides a step-by-step method to prepare an acidic stock solution of this compound.
Materials:
-
This compound (solid or oil)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) (for potential back-titration)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound needed for your target concentration.
-
Initial Slurry: Add about 80% of the final desired volume of deionized water to a beaker containing the compound and a stir bar. The compound will likely not dissolve and will form a suspension or an immiscible layer.
-
Acidification: While stirring, slowly add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the compound will begin to dissolve.
-
pH Monitoring: Use a calibrated pH meter to track the pH. Continue adding acid until all of the solid has dissolved. Note the pH at which complete dissolution occurs.
-
Final pH Adjustment: Adjust the pH to your target value (e.g., pH 5.0) by adding more 1 M HCl or, if you overshoot, by carefully adding 1 M NaOH.
-
Final Volume: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Verification: Visually inspect the final solution for any cloudiness or precipitation. A successfully prepared stock should be clear.
Troubleshooting this Protocol:
-
Problem: The compound still won't dissolve even at a very low pH (e.g., pH < 2).
-
Cause: The intrinsic solubility of the salt form might still be limited, or you may have exceeded the solubility limit for that specific pH.
-
Solution: Try preparing a more dilute stock solution. Alternatively, consider a combination approach, such as using a co-solvent in addition to pH adjustment (see FAQ 3).
-
-
Problem: The compound precipitates when I add it to my final experimental medium (e.g., cell culture media at pH 7.4).
-
Cause: This is a classic issue. The acidic stock solution is stable, but when diluted into a neutral or basic buffer, the pH increases, causing the compound to deprotonate and crash out of solution.
-
Solution: Ensure the final concentration in your experimental medium is below the compound's solubility limit at that final pH. You may need to use a very dilute stock or consider one of the alternative methods below that are less pH-dependent.
-
FAQ 3: pH adjustment isn't working or is incompatible with my experiment. What are my other options?
Answer: When pH control is not feasible or sufficient, several excipient-based strategies can be employed. These involve adding other molecules to the formulation to help solubilize your compound. The main strategies are co-solvency, cyclodextrin complexation, and surfactant-based solubilization.[10][11]
A. Co-solvents
The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[6] They work by reducing the polarity of the water, making it a more favorable environment for a lipophilic compound. Essentially, they create a solvent mixture that is "more like" the solute.
Common Co-solvents in Research:
| Co-solvent | Properties & Considerations | Typical Use Concentration |
|---|---|---|
| DMSO | Strong solubilizer, but can be toxic to cells at higher concentrations. Often used for initial stock solutions. | < 1% v/v in final assays |
| Ethanol | Good solubilizing power, less toxic than DMSO, but can be volatile. | 1-20% v/v |
| Propylene Glycol (PG) | Less volatile than ethanol, common in pharmaceutical formulations. | 10-40% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, viscous, effective for many lipophilic compounds. | 10-50% v/v |
Experimental Protocol: Solubilization with a Co-solvent (e.g., Propylene Glycol)
-
Solvent Pre-mixing: Prepare the co-solvent/water mixture. For example, to make a 40% PG solution, mix 40 mL of propylene glycol with 60 mL of deionized water.
-
Dissolution: Add the weighed this compound directly to the co-solvent mixture.
-
Energy Input: Use a vortex mixer or sonicator to aid dissolution. Gentle heating may also be applied if the compound's stability allows.
-
Verification: Ensure the final solution is clear and free of particulates.
Troubleshooting:
-
Problem: The compound precipitates when the co-solvent stock is diluted into an aqueous buffer.
-
Cause: The final concentration of the co-solvent is too low to maintain solubility.
-
Solution: Increase the co-solvent percentage in the final solution if your experiment allows. Alternatively, use a more potent co-solvent system or switch to another method like cyclodextrin complexation.
-
B. Cyclodextrin Complexation
The Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[12] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their hydrophobic core.[13][14][15] This forms a water-soluble "inclusion complex," effectively hiding the hydrophobic part of the drug from the water and presenting a hydrophilic outer surface.[16]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and safe, often used in parenteral formulations.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare CD Solution: Dissolve a molar excess (typically 5-10 fold) of HP-β-CD in your aqueous buffer. For example, for a 1 mM target drug concentration, use a 10 mM HP-β-CD solution.
-
Add Compound: Add the this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate contains the solubilized drug-CD complex.
Troubleshooting:
-
Problem: The solubility enhancement is not sufficient.
-
Cause: The binding affinity between the compound and the cyclodextrin may be low, or the complex itself may have limited solubility.
-
Solution: Increase the concentration of the cyclodextrin. Try a different type of cyclodextrin (e.g., SBE-β-CD).
-
C. Surfactant-Based Solubilization (Micelles)
The Scientific Principle: Surfactants (surface-active agents) are amphiphilic molecules with a polar head group and a non-polar tail. At concentrations above the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell.[19] Poorly soluble compounds can partition into the hydrophobic core of the micelle, a process known as micellar solubilization.[20][21]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80): Non-ionic, low toxicity, widely used.
-
Cremophor® EL: Non-ionic, potent solubilizer, but associated with some toxicity concerns.
Experimental Protocol: Solubilization with Polysorbate 80
-
Prepare Surfactant Solution: Prepare a solution of Polysorbate 80 in your aqueous buffer at a concentration well above its CMC (the CMC of Tween 80 is ~0.012 mM). A starting concentration of 1% w/v is common.
-
Add Compound: Disperse the this compound into the surfactant solution.
-
Equilibration: Stir the mixture for several hours to allow the compound to partition into the micelles.
-
Filtration: Pass the solution through a 0.22 µm syringe filter to remove any undissolved material.
FAQ 4: How do I choose the right solubilization method for my experiment?
Answer: The best method depends on your specific experimental constraints, including the required concentration, the biological system you are using (e.g., in vitro vs. in vivo), and potential interferences.
Caption: Decision workflow for selecting a solubilization strategy.
Summary Comparison of Methods:
| Method | Pros | Cons | Best For... |
|---|---|---|---|
| pH Adjustment | Simple, inexpensive, uses minimal excipients. | Can precipitate on dilution into neutral buffers; not suitable for pH-sensitive assays. | Initial screening, chemical reactions, and assays where the final pH can be controlled. |
| Co-solvents | Effective for highly lipophilic compounds; easy to prepare. | Potential for solvent toxicity/interference in biological assays; can precipitate on dilution. | Preparing highly concentrated stocks for subsequent high dilution; non-cell-based assays. |
| Cyclodextrins | Low toxicity, high biocompatibility; stable complexes. | Can be expensive; may alter drug-receptor interactions by encapsulating the drug. | Cell-based assays, in vivo studies, and when co-solvents must be avoided. |
| Surfactants | High solubilizing capacity. | Potential for cell lysis at high concentrations; can interfere with protein assays. | Formulations where other methods have failed; non-cell-based applications. |
Final Troubleshooting Tip: The Shake-Flask Method for Determining Equilibrium Solubility
To properly troubleshoot, you need a reliable way to measure how well your chosen method works. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[22][23][24]
Abbreviated Protocol:
-
Add an excess amount of your solid compound to your chosen solvent system (e.g., pH 5 buffer, 20% PG solution, 10 mM HP-β-CD solution). "Excess" means enough that you can visually see undissolved solid.
-
Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the compound in the clear filtrate using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This concentration is the equilibrium solubility in that specific medium.
By using this method, you can quantitatively compare the effectiveness of different solubilization strategies and determine the exact solubility limit for your compound under your optimal conditions.
References
-
PMC.
-
MDPI.
-
PubMed.
-
Infona.
-
International Journal of Pharmaceutical Sciences and Nanotechnology.
-
Pharma Excipients.
-
PMC.
-
Journal of Applied Pharmaceutical Science.
-
Chalmers ODR.
-
Taylor & Francis.
-
PMC - NIH.
-
University of Alberta.
-
Advanced Pharmaceutical Sciences.
-
Indian Journal of Pharmaceutical and Biological Research.
-
PubMed.
-
StudySmarter.
-
IJPREMS.
-
ADMET & DMPK.
-
Course Hero.
-
ADMET and DMPK.
-
Sigma-Aldrich.
-
ResearchGate.
-
Bienta.
-
UCLA Chemistry.
-
Lund University Publications.
-
Chemistry LibreTexts.
-
PMC.
-
Open Education Alberta.
-
ResearchGate.
-
Pharma Excipients.
-
PubChem.
-
CORE.
-
Benchchem.
-
ResearchGate.
-
Repository of the TU Dortmund.
-
Springer.
-
CymitQuimica.
-
ResearchGate.
-
PubChem.
-
Cheméo.
Sources
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- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. wjbphs.com [wjbphs.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. odr.chalmers.se [odr.chalmers.se]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Micellar solubilization of drugs. [sites.ualberta.ca]
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- 23. Aqueous Solubility Assay | Bienta [bienta.net]
- 24. lup.lub.lu.se [lup.lub.lu.se]
degradation products of N-(cyclohexylmethyl)-1-phenylethanamine under heat stress
Technical Support Center: N-(cyclohexylmethyl)-1-phenylethanamine Stability & Degradation
Core Technical Overview
Molecule: this compound
Class: Secondary Amine / Chiral Resolving Agent / Pharmaceutical Intermediate
Primary Stressor: Thermal Stress (Heat)
This guide addresses the degradation profile of this compound. As a secondary amine possessing both a benzylic hydrogen (at the 1-phenylethyl moiety) and a secondary alkyl group (cyclohexylmethyl), this molecule exhibits distinct thermal instability patterns governed by radical autoxidation and C-N bond cleavage.
Degradation Pathways & Mechanism (The "Why")
Under heat stress (>60°C), particularly in the presence of atmospheric oxygen, this molecule undergoes degradation via three primary mechanisms. Understanding these is crucial for interpreting "ghost peaks" in your chromatograms.
Pathway A: Oxidative C-N Cleavage (Benzylic Position)
The benzylic C-H bond (adjacent to the nitrogen and phenyl ring) has the lowest Bond Dissociation Energy (BDE). Heat initiates a radical abstraction here, leading to an imine intermediate which hydrolyzes or oxidizes further.
-
Major Products: Acetophenone, Cyclohexylmethanamine.
Pathway B: N-Oxidation
Secondary amines are susceptible to direct oxidation at the nitrogen atom, forming N-hydroxylamines or N-oxides (nitrones upon further oxidation/dehydration). This is accelerated by heat and peroxides in solvents.
-
Major Products: N-hydroxy-N-(cyclohexylmethyl)-1-phenylethanamine.
Pathway C: Dehydrogenation (Imine Formation)
Thermal stress can drive the elimination of hydrogen to form a Schiff base (imine), particularly if the sample is in a protic solvent or exposed to metal ions.
-
Major Products: N-(cyclohexylmethylene)-1-phenylethanamine (if cyclohexyl side oxidizes) or N-(1-phenylethylidene)cyclohexylmethanamine.
Visualizing the Degradation Network
The following diagram maps the causal relationships between heat stress and the resulting impurities.
Caption: Mechanistic flow of this compound degradation under thermal stress, showing cleavage and oxidation products.
Troubleshooting Guide & FAQs
Issue 1: Unknown Peaks in HPLC/UPLC at RRT < 1.0
User Question: "I see two new peaks eluting before my main peak after drying my sample at 50°C. What are they?" Technical Diagnosis: These are likely the cleavage products. The parent molecule is lipophilic (elutes late). The degradation products are smaller and more polar.
-
Suspect 1: Acetophenone (UV active, distinct odor).
-
Suspect 2: Cyclohexylmethanamine (Often UV inactive or weak; requires charged aerosol detection (CAD) or MS to see clearly).
Issue 2: Sample Yellowing
User Question: "My white powder turned faint yellow after heating. Is it still usable?" Technical Diagnosis: Yellowing indicates Imine formation (Schiff base) or trace N-oxide accumulation. These species are chromophores.[1]
-
Action: Check purity. If >99.5%, the color is likely a trace surface impurity (ppm level). If <99%, repurification is required.
Issue 3: Mass Balance Discrepancy
User Question: "My assay dropped by 2%, but I only see 0.5% impurities. Where is the rest?" Technical Diagnosis: Volatility.
-
Acetophenone and Cyclohexylmethanamine are semi-volatile. Under high heat or vacuum drying, these degradation products may evaporate, leading to a loss of mass balance without appearing in the chromatogram.
Experimental Protocols
Protocol A: Forced Degradation Study (Thermal/Oxidative)
Purpose: To generate and identify potential degradation products for method validation.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of diluent (e.g., 50:50 MeOH:H2O).
-
Stressing:
-
Sample A (Control): Store at 4°C.
-
Sample B (Thermal): Heat at 80°C for 24 hours in a sealed vial (limited O2).
-
Sample C (Oxidative Stress): Add 100 µL 3% H2O2 and heat at 60°C for 4 hours.
-
-
Analysis: Inject 5 µL into LC-MS/MS.
-
Criteria: Compare Sample B/C against A. Look for m/z transitions listed in the table below.
Protocol B: LC-MS Identification of Impurities
Use this table to confirm identity of "Ghost Peaks".
| Predicted Impurity | Mechanism | Theoretical m/z [M+H]+ | Delta from Parent | UV Activity |
| Parent | N/A | 218.35 | 0 | High |
| Acetophenone | Benzylic Cleavage | 121.16 | -97.2 | High (245 nm) |
| Cyclohexylmethanamine | Benzylic Cleavage | 114.21 | -104.1 | Low/None |
| N-Hydroxy derivative | N-Oxidation | 234.35 | +16 | High |
| Imine derivative | Dehydrogenation | 216.33 | -2 | High (Yellow) |
| 1-Phenylethanamine | Cyclohexyl Cleavage | 122.18 | -96.2 | Moderate |
References
-
Lai, C. et al. (2020). Thermal degradation mechanisms of secondary amines in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Generalized mechanism for N-benzyl analogs).
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Badr, M. Z. A.[3] & El-Sherief, H. A. H. (1975).[3] Thermal Rearrangement of N-Benzylaniline. Canadian Journal of Chemistry. [Link] (Foundational text on thermal cleavage of benzylic amines).
-
Gou, Y. et al. (2022).[4] Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
Sources
Validation & Comparative
Comparative Reactivity Profile: N-(Cyclohexylmethyl) vs. N-Benzyl-1-phenylethanamines
[1][2][3]
Executive Summary
This guide provides a technical comparison between N-(cyclohexylmethyl)-1-phenylethanamine (Molecule A) and its N-benzyl analog (Molecule B).[1][2] While structurally similar—differing only by the saturation of the distal ring—their reactivity profiles diverge fundamentally in catalytic environments.
The core distinction lies in chemoselectivity : the N-benzyl group is a transient, cleavable protecting group under hydrogenolytic conditions, whereas the N-cyclohexylmethyl group is a stable, permanent structural moiety. Electronically, the cyclohexylmethyl variant is a stronger base and nucleophile due to inductive donation (
Structural & Electronic Analysis
The reactivity differences stem from the hybridization and topology of the substituent attached to the amine nitrogen.
Electronic Effects (Basicity & Nucleophilicity)[1][2]
-
1-Phenylethanamine Core: Both molecules share this chiral scaffold, providing significant steric bulk around the nitrogen center.
-
Benzyl Group (Analog B): The phenyl ring contains
hybridized carbons. The aromatic ring exerts a mild electron-withdrawing inductive effect ( ) on the methylene spacer.[1][2] Consequently, the lone pair on the nitrogen is less available, lowering the pKa of the conjugate acid to approximately 9.5 . -
Cyclohexylmethyl Group (Molecule A): The cyclohexyl ring consists entirely of
carbons. Alkyl groups are electron-donating ( ).[1][2] This increases electron density at the nitrogen, raising the pKa to approximately 10.5–10.7 .
Implication: this compound is the stronger base and, in the absence of prohibitive steric hindrance, the superior nucleophile.
Steric Topology
-
Benzyl: Planar geometry.[2] The flat aromatic ring presents a "thin" profile in certain rotational conformers, allowing easier access to crowded electrophiles during SN2 reactions compared to aliphatic cycles.
-
Cyclohexylmethyl: Chair conformation.[2] The cyclohexane ring is a bulky, three-dimensional scaffold. While the methylene spacer (
) mitigates direct steric clash at the nitrogen, the overall hydrodynamic volume is larger than the benzyl analog.
Table 1: Physicochemical Comparison
| Feature | N-Benzyl Analog | N-(Cyclohexylmethyl) Analog |
| Hybridization (Distal Ring) | Aromatic ( | Aliphatic ( |
| Electronic Effect | Electron Withdrawing ( | Electron Donating ( |
| Approximate pKa (Conjugate Acid) | ~9.5 | ~10.5 |
| H2/Pd Reactivity | High (C-N Bond Cleavage) | Low (Stable) |
| Nucleophilicity | Moderate | High (Electronic) / Moderate (Steric) |
Critical Reactivity Pathways
The "Killer App": Catalytic Hydrogenolysis
The most significant operational difference is the stability of the C-N bond in the presence of transition metal catalysts (Pd, Pt) and hydrogen gas.
-
Benzyl Analog: Under standard hydrogenolysis conditions (10% Pd/C, H2, MeOH), the benzylic C-N bond cleaves rapidly. This reaction is driven by the stability of the resulting toluene byproduct and the affinity of the benzylic system for the catalyst surface.
-
Cyclohexylmethyl Analog: The aliphatic C-N bond is inert to Pd/C. It requires extreme conditions (e.g., PtO2, high pressure, acid) to affect the ring, but the C-N bond generally remains intact.
Workflow Visualization: The following diagram illustrates the divergent pathways when both molecules are subjected to identical hydrogenolysis conditions.
Figure 1: Divergent reactivity under catalytic hydrogenolysis.[1][2] The benzyl group acts as a leaving group; the cyclohexylmethyl group acts as a stable scaffold.
Synthetic Formation: Reductive Amination
Both molecules are typically synthesized via reductive amination of 1-phenylethanamine with the corresponding aldehyde (benzaldehyde vs. cyclohexanecarbaldehyde).[2]
-
Benzaldehyde: Reacts rapidly to form the imine (Schiff base) due to conjugation. The imine is stable and reduces cleanly.
-
Cyclohexanecarbaldehyde: Reacts slightly slower due to steric bulk near the carbonyl. Furthermore, aliphatic aldehydes can undergo enolization, leading to potential aldol condensation side products if the reaction pH is not controlled.
-
Protocol Recommendation: For the cyclohexyl analog, use Sodium Triacetoxyborohydride (STAB) in DCE/THF. STAB is mild and suppresses side reactions common with aliphatic aldehydes.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination (General Procedure)
Applicable for synthesizing the N-(cyclohexylmethyl) analog.[1][2]
Reagents:
Step-by-Step:
-
Imine Formation: In a dry flask, dissolve 1-phenylethanamine and cyclohexanecarbaldehyde in DCE (0.2 M concentration). Add acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3 until pH > 8.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The secondary amine often requires flash column chromatography (Hexanes/EtOAc + 1% Et3N to prevent tailing).
Protocol B: Chemoselective Hydrogenolysis Test
Designed to validate the stability of the cyclohexyl analog vs. the benzyl analog.
Reagents:
-
Catalyst: 10% Pd/C (50% wet)
-
Hydrogen Source: H2 balloon.[2]
Step-by-Step:
-
Preparation: Dissolve 100 mg of substrate in 5 mL Methanol.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10 mg of 10% Pd/C. (Caution: Dry Pd/C is pyrophoric; keep wet).[2]
-
Hydrogenation: Purge the flask with H2 gas (balloon pressure) three times. Stir vigorously at room temperature.
-
Monitoring (TLC/LCMS):
-
Filtration: Filter through a Celite pad to remove catalyst before analysis.[2]
Reactivity Logic Map
The following decision tree helps researchers choose between these analogs based on the desired downstream chemistry.
Figure 2: Selection logic based on chemical stability requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for Benzyl cleavage mechanisms). [1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Definitive protocol for reductive amination of aliphatic vs aromatic aldehydes). [1][2]
-
Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Detailed kinetics of benzyl vs cyclohexyl hydrogenation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Theoretical basis for amine basicity and steric effects).[2]
Safety Operating Guide
Operational Guide: Safe Disposal of N-(cyclohexylmethyl)-1-phenylethanamine
Executive Summary & Risk Profile
N-(cyclohexylmethyl)-1-phenylethanamine (CAS: 356540-15-3 for free base; 1048640-59-0 for HCl salt) is a secondary amine structurally related to phenethylamines. In a waste management context, it poses two primary risks: Corrosivity (due to high alkalinity) and Acute Toxicity .
Effective disposal requires strict segregation from acidic waste streams to prevent violent exothermic neutralization and the potential formation of toxic byproducts. This guide outlines the "Cradle-to-Grave" management of this substance in a research environment.
Chemical Safety Profile (CSP)
| Parameter | Data / Classification | Operational Implication |
| Chemical Class | Secondary Amine / Organic Base | DO NOT MIX with acids or oxidizers. |
| Physical State | Viscous Oil (Free Base) or Solid (HCl Salt) | Liquids require secondary containment; solids require double-bagging. |
| GHS Hazards | H314: Causes severe skin burns.H301: Toxic if swallowed.H402: Harmful to aquatic life. | Full PPE (Nitrile gloves, goggles, lab coat) is mandatory. |
| RCRA Status | Non-Listed; Characteristic Waste | Likely D002 (Corrosive) if pH > 12.5. |
| Flash Point | > 60°C (Combustible, H227) | Generally not D001 unless in flammable solvent. |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of amines in the "General Organic" waste container if that container receives acidic washes.
Segregation Logic
Secondary amines are reactive nucleophiles.
-
Acid Incompatibility: Mixing with strong acids (HCl, H₂SO₄) generates heat and pressure, potentially rupturing waste containers.
-
Nitrosamine Hazard: Mixing with nitrosating agents (nitrites, nitrates) can form N-nitrosamines, which are potent carcinogens.
Workflow Visualization: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for categorizing this specific chemical.
Figure 1: Decision matrix for segregating amine waste based on physical state and solvent carrier.
Step-by-Step Disposal Procedure
Phase 1: Accumulation (Satellite Area)
Location: Fume Hood or Vented Cabinet.
-
Select Container:
-
Liquids: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential corrosion.
-
Solids: Use a wide-mouth HDPE jar or double-lined polyethylene bags.
-
-
Labeling:
-
Attach a hazardous waste tag before adding the first drop.
-
Required Text: "Hazardous Waste - Organic Base."
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "N-C-P."
-
Hazard Checkbox: Mark "Toxic" and "Corrosive."
-
Phase 2: Bulking & Transfer
Objective: Prepare for EHS pickup.
-
pH Check (Liquids): If the waste is an aqueous mixture, verify pH. If pH > 12.5, it is a RCRA D002 waste.[1][2]
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
-
Closure: Screw caps on tightly. Do not use Parafilm as a primary seal.
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the volume.
Phase 3: Final Disposal (EHS/Contractor)
Note: This step is performed by licensed waste contractors, but you must declare the profile correctly.
-
Method: The industry standard for organic amines is Fuel Blending/Incineration .
-
Why: High-temperature incineration ensures complete destruction of the phenethylamine backbone, preventing environmental release of bioactive compounds.
Emergency Spill Response
Scenario: 100 mL spill of pure this compound in a fume hood.
| Step | Action | Rationale |
| 1. Evacuate & Alert | Alert nearby personnel. If outside hood, evacuate lab. | Inhalation of amine vapors can cause respiratory irritation. |
| 2. PPE Up | Wear nitrile gloves (double gloved), lab coat, and safety goggles. | Prevent skin absorption and eye damage.[3] |
| 3. Contain | Use a "chemically inert" absorbent pillows or vermiculite. | Do not use paper towels (combustible/reactive). |
| 4. Neutralize (Optional) | Apply a weak acid neutralizer (e.g., citric acid based spill kit). | Reduces vapor pressure and corrosivity. |
| 5. Collect | Scoop absorbed material into a hazardous waste bag/pail. | Creates a solid waste stream for incineration. |
| 6. Decontaminate | Wash surface with soap and water; test pH of rinse. | Ensures no corrosive residue remains.[3] |
Regulatory Compliance (RCRA & EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Coding:
-
Satellite Accumulation:
-
Containers must remain closed except when adding waste (40 CFR § 262.15).
-
Containers must be marked with the words "Hazardous Waste" and an indication of the hazard.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (2023). Compound Summary for this compound. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
